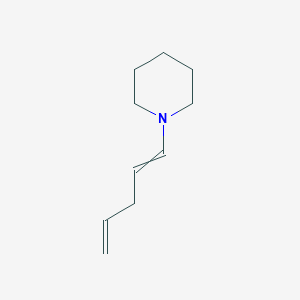![molecular formula C10H10ClN3 B14612003 Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- CAS No. 61006-70-0](/img/structure/B14612003.png)
Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Métodos De Preparación
The synthesis of Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- can be achieved through multicomponent reactions (MCRs). These reactions involve the combination of three or more reactants in a single step to produce the desired product. One efficient method involves the use of tetrabutyl phosphonium sulfate as a catalyst under solvent-free conditions . This green method offers advantages such as high yields, reduced costs, and minimal waste generation.
Análisis De Reacciones Químicas
Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-inflammatory and anticancer agent . Additionally, it is used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities .
Mecanismo De Acción
The mechanism of action of Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the production of pro-inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha . This inhibition can lead to reduced inflammation and potential anticancer effects.
Comparación Con Compuestos Similares
Similar compounds to Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- include other indazole derivatives such as pyridazino-[1,2-a]-indazole-6,9,11-trione and 3,9-dioxo-3H,9H-pyrazolo-[1,2-a]-indazole . These compounds also exhibit significant biological activities, but Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- is unique due to its specific structure and the resulting properties.
Propiedades
Número CAS |
61006-70-0 |
|---|---|
Fórmula molecular |
C10H10ClN3 |
Peso molecular |
207.66 g/mol |
Nombre IUPAC |
2-chloro-5,6,7,8-tetrahydropyridazino[1,6-b]indazole |
InChI |
InChI=1S/C10H10ClN3/c11-10-6-5-9-7-3-1-2-4-8(7)12-14(9)13-10/h5-6H,1-4H2 |
Clave InChI |
QLVCQTZXHFGEQM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NN3C(=C2C1)C=CC(=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


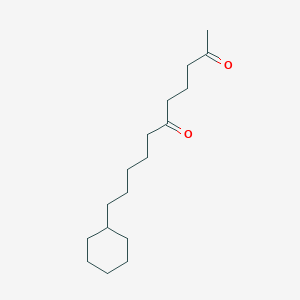
![N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14611924.png)
![4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14611930.png)

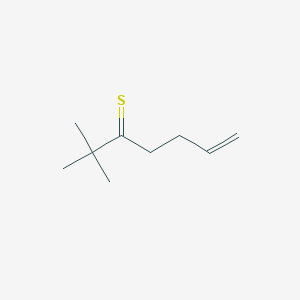
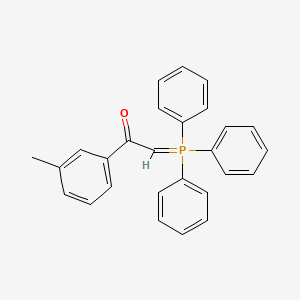
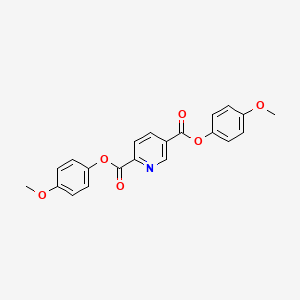
![4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611961.png)
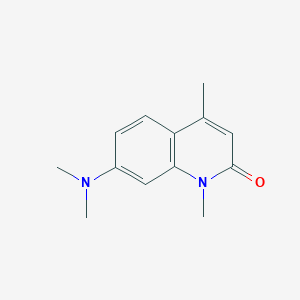

![3-(4-Chlorophenyl)-6,8-dimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14611985.png)

